molecular formula C23H21Cl2NS B14039048 (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14039048
M. Wt: 414.4 g/mol
InChI Key: GESBVZUPCNQZOP-NRFANRHFSA-N
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Description

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes a benzylthio group, dichloro substitutions, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the benzylthio group and the dichloro substitutions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may play a crucial role in binding to the active site of enzymes, while the dichloro substitutions can enhance the compound’s stability and reactivity. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Benzylthio)phenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dichloro substitutions.

    6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzylthio group.

    4-(3-(Benzylthio)phenyl)-6,8-dichloro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group.

Uniqueness

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both benzylthio and dichloro groups, along with the tetrahydroisoquinoline core, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21Cl2NS

Molecular Weight

414.4 g/mol

IUPAC Name

(4S)-4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H21Cl2NS/c1-26-13-21(20-11-18(24)12-23(25)22(20)14-26)17-8-5-9-19(10-17)27-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3/t21-/m0/s1

InChI Key

GESBVZUPCNQZOP-NRFANRHFSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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